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Compound of Interest

Compound Name: DS21360717

Cat. No.: B10815245 Get Quote

A Guide for Researchers in Oncology and Neurodegeneration

This guide provides a detailed comparative analysis of two distinct kinase inhibitors,

DS21360717 and LRRK2-IN-1. While both are potent small molecules, they target different

kinases and are therefore relevant to disparate fields of biomedical research. DS21360717 is a

selective inhibitor of Feline Encephalitis Virus-Related (FER) tyrosine kinase, primarily

investigated for its anti-tumor properties. In contrast, LRRK2-IN-1 is a well-characterized

inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2), a key target in Parkinson's disease

research. This document outlines their biochemical activity, cellular effects, and in vivo

properties, supported by experimental data and protocols to aid researchers in selecting the

appropriate tool for their studies.

Data Presentation: A Head-to-Head Comparison
The following tables summarize the key quantitative data for DS21360717 and LRRK2-IN-1,

highlighting their distinct biochemical and cellular profiles.

Table 1: Biochemical and Kinase Selectivity Profile
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Parameter DS21360717 LRRK2-IN-1

Primary Target FER Tyrosine Kinase
Leucine-Rich Repeat Kinase 2

(LRRK2)

Primary Target IC₅₀ 0.49 nM[1][2][3]
13 nM (Wild-Type)[4][5][6] 6

nM (G2019S Mutant)[4][5][6]

Mechanism of Action ATP-competitive ATP-competitive[4][5]

Key Off-Target Kinases (IC₅₀) Data not publicly available

DCLK2 (45 nM)[4][6][7]

MAPK7/ERK5 (160 nM, EC₅₀)

[4][7][8] >1 µM for AURKB,

CHEK2, MYLK, PLK1[4][7]

Selectivity Score S(3µM) Data not publicly available 0.029 (13 of 442 kinases)[4]

Table 2: Cellular Activity Profile

Parameter DS21360717 LRRK2-IN-1

Cellular Target Inhibition
GI₅₀: 1.9 nM (FER-driven

Ba/F3 cells)[1]

Induces dephosphorylation of

LRRK2 at Ser910/Ser935[4][8]

Cellular Potency
GI₅₀: 220 nM (Ba/F3-Mock

cells)[1]

Cellular IC₅₀ (TR-FRET): 80

nM (WT), 30 nM (G2019S)[7]

Cellular Phenotype
Inhibits proliferation of FER-

dependent cells[1]

Alters cytoplasmic localization

of LRRK2, causing

aggregation[4][9]

Cytotoxicity Data not publicly available
Moderately cytotoxic; IC₅₀:

49.3 µM (HepG2 cells)[7]

Table 3: In Vivo and Pharmacokinetic Profile
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Parameter DS21360717 LRRK2-IN-1

Administration Route Oral[1][3] Intraperitoneal (i.p.)[6][10]

Bioavailability Orally bioavailable in mice[1]
Poor blood-brain barrier

penetration[5][8][10]

In Vivo Efficacy
Inhibits tumor growth in mice

(12.5-100 mg/kg)[1]

Induces LRRK2

dephosphorylation in kidney

and spleen (100 mg/kg, i.p.);

no effect in brain[8]

Primary Research Area Oncology[1] Parkinson's Disease[4][9]

Signaling Pathways and Experimental Workflows
Visualizing the mechanisms of action and experimental procedures is crucial for understanding

the application of these inhibitors.
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Caption: LRRK2-IN-1 mechanism of action.
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Caption: DS21360717 proposed mechanism of action.
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Caption: Western blot workflow for target engagement.
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Experimental Protocols
Detailed methodologies are provided for key experiments cited in the comparison.

In Vitro Kinase Inhibition Assay (Generic Radiometric)
This protocol describes a standard method to determine the IC₅₀ value of an inhibitor against

its target kinase.

Objective: To measure the concentration of DS21360717 or LRRK2-IN-1 required to inhibit

50% of the enzymatic activity of FER or LRRK2, respectively.

Materials:

Recombinant human kinase (FER or LRRK2).

Kinase-specific peptide substrate (e.g., Nictide for LRRK2).[9]

[γ-³²P]ATP or [γ-³³P]ATP.

Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM EGTA).

Test compounds (DS21360717 or LRRK2-IN-1) serially diluted in DMSO.

96-well plates.

Phosphocellulose paper and scintillation counter.

Procedure:

Prepare a reaction mixture containing the kinase, its specific substrate, and kinase buffer.

Add serial dilutions of the test compound (or DMSO as a vehicle control) to the wells of a

96-well plate. Final DMSO concentration should be kept constant (e.g., 1%).

Initiate the kinase reaction by adding [γ-³²P]ATP to each well. The ATP concentration is

typically set near the Kₘ value for the kinase.[4]
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Incubate the plate at 30°C for a predetermined time (e.g., 20-30 minutes), ensuring the

reaction is in the linear range.

Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose

paper.

Wash the paper extensively in phosphoric acid to remove unincorporated [γ-³²P]ATP.

Measure the incorporated radioactivity using a scintillation counter.

Calculate the percentage of kinase activity relative to the DMSO control for each

compound concentration.

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit

the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Cellular Target Engagement via Western Blot
This protocol is used to confirm that an inhibitor affects its target within a cellular context, for

example, by measuring the dephosphorylation of LRRK2 at Ser935 after treatment with

LRRK2-IN-1.

Objective: To assess the phosphorylation status of a target protein in cells treated with a

kinase inhibitor.

Materials:

Cell line expressing the target kinase (e.g., HEK293 cells expressing GFP-LRRK2).[4]

Test compound (e.g., LRRK2-IN-1).

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

BCA protein assay kit.

SDS-PAGE gels, transfer apparatus, and PVDF membranes.

Primary antibodies (e.g., anti-pSer935-LRRK2, anti-total-LRRK2, anti-GAPDH).
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HRP-conjugated secondary antibodies.

Chemiluminescent substrate.

Procedure:

Plate cells and allow them to adhere overnight.

Treat cells with various concentrations of the inhibitor (e.g., 0-3 µM LRRK2-IN-1) for a

specified duration (e.g., 90 minutes).[6]

Wash cells with ice-cold PBS and lyse them on ice.

Clarify lysates by centrifugation and determine protein concentration using a BCA assay.

Denature an equal amount of protein from each sample by boiling in Laemmli buffer.

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room

temperature.

Incubate the membrane with primary antibody overnight at 4°C.

Wash the membrane and incubate with an appropriate HRP-conjugated secondary

antibody for 1 hour.

Wash again and visualize protein bands using a chemiluminescent substrate and an

imaging system.

Quantify band intensity and normalize the phosphorylated protein signal to the total protein

and/or a loading control (e.g., GAPDH).

Cell Proliferation (GI₅₀) Assay
This protocol measures the concentration of a compound required to inhibit 50% of cell growth.

Objective: To determine the anti-proliferative activity of a compound on a specific cell line.
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Materials:

Target cell line (e.g., Ba/F3-FER).[1]

Complete growth medium.

Test compound (e.g., DS21360717).

96-well cell culture plates.

Sulforhodamine B (SRB) or similar viability reagent.

Procedure:

Seed cells in 96-well plates at a predetermined density and incubate for 24 hours.

Add serial dilutions of the test compound to the wells. Include a vehicle control (DMSO).

Incubate the cells for a specified period (e.g., 72 hours).

Fix the cells with trichloroacetic acid (TCA).

Stain the fixed cells with SRB dye, which binds to total cellular protein.

Wash away unbound dye and solubilize the bound dye with a Tris-base solution.

Measure the absorbance at a specific wavelength (e.g., 510 nm) using a plate reader.

Calculate the percentage of cell growth relative to the vehicle control.

Plot the percentage of growth against the log of compound concentration to determine the

GI₅₀ value.

Summary and Conclusion
The comparative analysis of DS21360717 and LRRK2-IN-1 reveals two highly potent and

selective, yet fundamentally different, kinase inhibitors.
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DS21360717 is a sub-nanomolar inhibitor of FER kinase with demonstrated anti-proliferative

effects in FER-dependent cancer models.[1] Its oral bioavailability and in vivo anti-tumor

activity make it a promising candidate for oncology research and development.[1]

LRRK2-IN-1 is a low-nanomolar inhibitor of LRRK2, a kinase genetically linked to

Parkinson's disease.[4][10] It serves as an invaluable chemical probe for dissecting LRRK2

biology in cellular systems, effectively reducing LRRK2 phosphorylation at key regulatory

sites.[4][8] However, its utility for in vivo central nervous system studies is limited by its poor

brain penetration.[8]

In conclusion, the choice between these two compounds is dictated entirely by the biological

question and the kinase of interest. DS21360717 is the tool for investigating FER kinase in the

context of cancer, while LRRK2-IN-1 is the established tool for interrogating LRRK2 function in

cellular models of Parkinson's disease.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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